molecular formula C18H15BrN2O3 B2541398 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 865615-43-6

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2541398
CAS No.: 865615-43-6
M. Wt: 387.233
InChI Key: YGZKWMUWARODPO-UHFFFAOYSA-N
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Description

This pyrazoline derivative features a benzo[d][1,3]dioxol-5-yl (piperonyl) group at position 3 and a 4-bromophenyl substituent at position 5 of the dihydropyrazole ring. Its structural uniqueness lies in the electron-rich aromatic systems and bromine’s steric and electronic effects, which influence pharmacological properties like antimicrobial, anticancer, and enzyme inhibition activities .

Properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-11(22)21-16(12-2-5-14(19)6-3-12)9-15(20-21)13-4-7-17-18(8-13)24-10-23-17/h2-8,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZKWMUWARODPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, often referred to by its chemical structure or as a derivative of pyrazole, has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety, known for its biological relevance.
  • A 4-bromophenyl group which may enhance its pharmacological properties.
  • The pyrazole core, which is often associated with diverse biological activities.

The molecular formula is C16H14BrN2O3C_{16}H_{14}BrN_2O_3 with a molecular weight of approximately 364.2 g/mol.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited:

  • IC50 values indicating potent activity against triple-negative breast cancer cells (MDA-MB-231) with values as low as 0.59μM0.59\,\mu M .
  • Selectivity indices suggesting lower toxicity towards normal cells compared to cancerous ones .

The proposed mechanisms by which pyrazole derivatives exert their anticancer effects include:

  • Inhibition of tubulin polymerization, which disrupts the mitotic spindle formation and leads to cell cycle arrest .
  • Interference with signaling pathways associated with cell proliferation and survival.

ADMET Properties

Understanding the pharmacokinetic properties of the compound is crucial for its development as a therapeutic agent. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile indicates:

  • High lipophilicity (LogP: 4.248), which may enhance cellular uptake.
  • Moderate blood-brain barrier permeability , suggesting potential central nervous system activity .
  • Significant interactions with cytochrome P450 enzymes hint at metabolic stability .

Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. The synthesis involved multicomponent reactions leading to compounds with varied substituents on the pyrazole ring. The resulting derivatives were tested for their antiproliferative activity against several cancer cell lines.

CompoundCell LineIC50 (µM)Selectivity Index
4gMDA-MB-2311.00>25
14cSKBR32.01-
14eHL601.10-

This table summarizes the efficacy of selected compounds against specific cancer cell lines .

Study 2: Crystal Structure Analysis

The crystal structure of a related compound was analyzed to confirm its configuration and bonding characteristics. The study provided insights into the spatial arrangement of atoms within the molecule, crucial for understanding its interaction with biological targets .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

  • Dihedral Angles: The dihedral angle between the pyrazole and substituted aryl rings affects planarity and biological interactions. For the target compound, analogous structures with 4-fluorophenyl (e.g., 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-dihydropyrazol-1-yl]ethanone) exhibit angles of 4.89(6)°, indicating moderate planarity .
  • Crystallography: The benzo[d][1,3]dioxol-5-yl group in the target compound may adopt similar packing patterns to triazolyl derivatives (e.g., 1-(5-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-dihydropyrazol-1-yl)ethanone), where hydrogen bonding and π-π stacking dominate .

Antimicrobial Activity

  • Target Compound: Limited direct data, but benzo[d][1,3]dioxol-5-yl analogs (e.g., compound 75g) show inhibitory zones of 2.3 mm against Penicillium expansum .
  • Thiophene Derivatives : Compound 3s (thiophen-2-yl substituent) exhibits moderate antibacterial activity, while 2-(5-benzo[d][1,3]dioxol-5-yl-thiazole) derivatives achieve MIC values of 31.25 µg/mL against Salmonella typhimurium .
  • Chlorophenyl Analogs: 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-dihydropyrazol-1-yl]ethanone demonstrates antifungal activity, suggesting halogenated aryl groups enhance microbial targeting .

Anticancer and Antiproliferative Activity

  • Target Compound : Bromophenyl derivatives like 104f (IC50 = 0.09 µM against MCF-7 cells) highlight bromine’s role in enhancing cytotoxicity. The target compound’s 4-bromophenyl group likely contributes to similar HER-2 inhibition (IC50 = 0.18 µM in analogs) .
  • Thiazole Hybrids : Compound 7c (naphthalen-2-yl substituent) shows IC50 = 6.19 µM against HCT-116 cells, underscoring the synergy between heterocycles and aromatic substituents .

Enzyme Inhibition

Physicochemical and Spectroscopic Properties

Spectroscopic Data

  • IR Spectroscopy: The C=O stretch in the target compound (∼1670 cm⁻¹) aligns with analogs like 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-dihydropyrazol-1-yl]ethanone (1651–1670 cm⁻¹) .
  • HOMO-LUMO Analysis : Bromophenyl and fluorophenyl substituents lower energy gaps (e.g., 4.1 eV), enhancing charge transfer and reactivity compared to methoxy derivatives .

Solubility and Melting Points

  • The 4-bromophenyl group increases hydrophobicity, reflected in higher melting points (e.g., 99–101°C for bromophenyl vs. 72–136°C for chlorophenyl analogs) .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Position 3/5) Biological Activity (IC50/MIC) Key Reference
Target Compound Benzo[d][1,3]dioxol-5-yl / 4-BrPh Anticancer (IC50 ~0.1 µM)*
1-[5-(4-ClPh)-3-(4-FPh)-dihydropyrazol] 4-Fluorophenyl / 4-ClPh Antimicrobial, Antifungal
104f 4-Bromophenyl / Thiophen-2-yl IC50 = 0.09 µM (MCF-7), 0.12 µM (B16-F10)
D03 Benzo[d][1,3]dioxol-5-yl / Thienyl MAO-B IC50 = 20.34 µM
75g Benzo[d][1,3]dioxol-5-yl / Thiazole MIC = 31.25 µg/mL (Salmonella)

*Predicted based on structural analogs.

Q & A

Q. What synthetic methodologies are commonly employed for this pyrazoline derivative?

The compound is synthesized via cyclocondensation of a chalcone precursor (e.g., 3-(benzo[d][1,3]dioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one) with hydrazine hydrate or substituted hydrazines. describes a multi-step protocol involving:

  • Step 1: Formation of the chalcone intermediate via Claisen-Schmidt condensation.
  • Step 2: Cyclization with hydrazine in refluxing ethanol, followed by purification via column chromatography .
  • Optimization: Triethylamine is used as a base in chloroform to facilitate acylation reactions for derivatives .

Q. How is the structural identity of this compound confirmed experimentally?

Key analytical techniques include:

  • FT-IR spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the ethanone moiety) .
  • 1H/13C NMR: Assigns protons and carbons (e.g., dihydro-pyrazole protons at δ 3.0–4.0 ppm and aromatic signals for bromophenyl/benzodioxole groups) .
  • Mass spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .

Advanced Research Questions

Q. What crystallographic insights explain its conformational stability?

X-ray diffraction (e.g., ) reveals:

  • Dihedral angles: The benzodioxole and bromophenyl rings form angles of ~6.7° and ~74.9° with the pyrazoline core, indicating a non-planar geometry critical for intermolecular interactions .
  • Hydrogen bonding: Weak C–H···O interactions stabilize crystal packing, as observed in analogous pyrazoline derivatives .

Q. How do substituents influence its biological activity?

Structure-activity relationship (SAR) studies (e.g., ) demonstrate:

  • 4-Bromophenyl group: Enhances lipophilicity and receptor binding affinity, as seen in COX-2 inhibition assays (IC50 values < 1 µM for derivatives with electron-withdrawing groups) .
  • Benzodioxole moiety: Contributes to metabolic stability by resisting oxidative degradation .
  • Table 1: Bioactivity comparison of derivatives:
Substituent on PyrazolineIC50 (COX-2)LogP
4-Bromophenyl0.45 µM3.2
4-Methoxyphenyl1.8 µM2.7

Q. What computational methods predict its reactivity and electronic properties?

  • DFT calculations: HOMO-LUMO gaps (~4.5 eV) suggest moderate electrophilicity, with electron density localized on the pyrazoline ring .
  • Molecular docking: Docking into COX-2 (PDB: 1CX2) shows hydrogen bonds between the ethanone group and Arg120/His90 residues .

Data Contradiction and Resolution

Q. How to address discrepancies in reported anticonvulsant vs. anti-inflammatory activities?

  • Hypothesis: Bioactivity may depend on assay conditions (e.g., seizure models vs. COX-2 enzyme assays).
  • Resolution: Perform dose-response studies across standardized models (e.g., MES test for anticonvulsant activity; LPS-induced inflammation for COX-2) .
  • Note: reports anticonvulsant ED50 values of 25 mg/kg in mice, while emphasizes COX-2 selectivity, suggesting divergent mechanisms .

Methodological Challenges

Q. What strategies improve synthetic yield and purity?

  • Catalyst optimization: Replace triethylamine with DMAP for acylation reactions to reduce side products .
  • Solvent selection: Use polar aprotic solvents (e.g., DMF) for cyclization to enhance reaction kinetics .
  • Purification: Employ recrystallization from ethanol/water (7:3 v/v) for >95% purity .

Q. How to validate molecular interactions via spectroscopy?

  • 2D NMR (COSY, NOESY): Confirms spatial proximity between pyrazoline protons and aromatic substituents .
  • Vibrational circular dichroism (VCD): Resolves enantiomeric purity in chiral derivatives .

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